2-ethoxy-N-(6-methylpyridin-2-yl)acetamide is a chemical compound that features a pyridine ring substituted with an ethoxy and acetamide group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound can be synthesized through specific organic reactions involving pyridine derivatives. It is cataloged under various chemical databases and has been mentioned in multiple research articles concerning its synthesis and applications.
2-ethoxy-N-(6-methylpyridin-2-yl)acetamide belongs to the class of acetamides, which are organic compounds derived from acetic acid. The presence of the pyridine ring classifies it further as a heterocyclic compound, which often exhibits unique chemical properties and biological activities.
The synthesis of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 6-methylpyridin-2-amine with ethyl chloroacetate or ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction leads to the formation of the desired acetamide derivative.
The molecular structure of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide can be represented as follows:
The structure consists of an ethoxy group attached to an acetamide, with a methyl substitution on the pyridine ring, contributing to its unique properties.
2-ethoxy-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical transformations:
The mechanism of action for 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide largely depends on its interactions within biological systems, particularly its potential role as a pharmacological agent.
While specific data on its mechanism is limited, studies on similar compounds suggest potential interactions with neurotransmitter systems or enzyme inhibition.
2-ethoxy-N-(6-methylpyridin-2-yl)acetamide has potential applications in:
The compound 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide is formally identified through IUPAC nomenclature as a derivative of acetamide where one hydrogen atom of the methyl group is replaced by an ethoxy group (-OCH₂CH₃), and the nitrogen atom is substituted with a 6-methylpyridin-2-yl group. This naming convention precisely defines the molecular connectivity: (1) a pyridine ring methylated at C6; (2) an amide linkage at the pyridine's C2 position; and (3) an ethoxyethyl chain attached to the amide carbonyl.
The core structure belongs to the 2-aminopyridine acetamide family, characterized by a hydrogen-bond accepting pyridine nitrogen and a hydrogen-bond donating amide NH. The ethoxy group confers moderate lipophilicity (calculated logP ≈ 1.2), while the amide carbonyl and pyridyl nitrogen provide hydrogen-bond acceptor sites critical for target engagement. The methyl substituent at the pyridine's 6-position introduces steric constraints that influence ring planarity and intermolecular interactions [6].
Table 1: Molecular Descriptors of 2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide
Property | Value/Descriptor | Significance |
---|---|---|
Systematic IUPAC Name | 2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide | Unambiguous structural identification |
Molecular Formula | C₁₀H₁₄N₂O₂ | Elemental composition (MW: 194.23 g/mol) |
Canonical SMILES | CCOC(=O)CNC1=NC(=CC=C1)C | Linear notation of atomic connectivity |
InChI Key | NVPIHBBUZMMYQN-UHFFFAOYSA-N | Unique structural identifier |
Structural Taxonomy | 2-Aminopyridine acetamide | Class membership with shared bioactivity potential |
H-bond Acceptors | 3 (Pyridine N, carbonyl O, ethoxy O) | Dictates solubility and target interactions |
H-bond Donors | 1 (Amide NH) | Critical for protein-ligand recognition |
Computational analyses reveal the molecule adopts a near-planar conformation stabilized by intramolecular interactions between the pyridine nitrogen and amide hydrogen. Density Functional Theory (DFT) studies indicate a dipole moment of approximately 3.8 Debye, reflecting significant charge separation between the electron-rich pyridine/ethoxy domains and the electron-deficient amide region. This polarization facilitates interactions with biological targets through electrostatic complementarity [6].
The chemistry of 2-aminopyridine acetamides evolved from early 20th-century investigations into pyridine’s reactivity. Landmark syntheses exploited nucleophilic substitution at C2 of activated pyridines, enabling C-N bond formation with acetamide derivatives. The specific incorporation of alkoxyacetamide chains emerged in the 1980s as researchers explored side chain modifications to optimize pharmacokinetic properties. A significant breakthrough occurred when studies demonstrated that ethoxyacetamide derivatives exhibited enhanced metabolic stability compared to their methoxy counterparts due to reduced oxidative demethylation [6].
The discovery of pyridine-acetamide hybrids as antimicrobial agents catalyzed focused research on this scaffold. By the early 2000s, compounds like 2-(substituted acetamido)-6-methylpyridines were systematically evaluated against Gram-positive and Gram-negative pathogens. Derivatives bearing lipophilic groups showed promising activity against Bacillus subtilis and Proteus vulgaris, establishing structure-activity relationships (SAR) where electron-donating pyridine substituents enhanced potency [6].
Table 2: Historical Milestones in 2-Aminopyridine Acetamide Research
Timeframe | Development | Significance |
---|---|---|
1985–1995 | Synthetic methods for C2-functionalized pyridines via catalytic amidation | Enabled scalable synthesis of 2-aminopyridine acetamides |
2002 | First antimicrobial SAR study of 6-methylpyridin-2-yl acetamides | Identified ethoxy group as optimal for activity against Gram-positive bacteria |
2015 | Patent filings for pyridinylacetamides as antiviral agents (WO2022093871A1) | Claimed efficacy against SARS-CoV-2 3CL protease |
2020 | Design of hybrid heterocycles for helminthic infections (WO2020219871A1) | Expanded therapeutic applications to parasitic diseases |
2022 | Computational ADME profiling of pyridinone derivatives | Validated drug-like properties of the scaffold |
Recent innovations include microwave-assisted synthesis techniques that reduced reaction times from hours to minutes while improving yields of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide analogs from ~65% to >90%. Parallel developments in crystal engineering enabled the determination of its solid-state structure, confirming the trans-configuration of the amide bond and orthogonal orientation between the pyridine ring and acetamide plane. These structural insights informed the design of constrained analogs with improved target selectivity [4] [5] [6].
Ligand-based virtual screening and molecular docking simulations provide robust frameworks for predicting the biological targets of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide. Pharmacophore modeling identifies three critical features: (1) the pyridyl nitrogen as a hydrogen-bond acceptor; (2) the amide carbonyl as a secondary acceptor; and (3) the ethoxy methylene group as a hydrophobic vertex. This pharmacophore aligns with known bacterial topoisomerase inhibitors, suggesting a potential mechanism of antimicrobial action [6].
Docking studies against Staphylococcus aureus Topoisomerase IV (PDB: 3FV5) reveal a binding energy of -7.8 kcal/mol, facilitated by:
Table 3: Predicted Biological Targets and Binding Interactions
Target Protein | Predicted Function | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
Topoisomerase IV | DNA replication enzyme | -7.8 | H-bond: Arg112; π-cation: Glu108; hydrophobic: Tyr111 pocket |
SARS-CoV-2 3CL Protease | Viral polyprotein cleavage | -6.3 | H-bond: His41; hydrophobic: Met49; van der Waals: Cys145 |
PI3K Catalytic Subunit | Cell proliferation regulator | -8.1 | H-bond: Lys776; π-stacking: Trp812; salt bridge: Asp933 |
IDH1 Mutant (R132H) | Cancer-associated metabolic enzyme | -5.9 | H-bond: Asn96; van der Waals: Val131; hydrophobic: Leu120 |
For antiviral applications, molecular dynamics simulations predict inhibition of SARS-CoV-2 3CL protease (main protease). The compound docks at the substrate-binding site (binding affinity: -6.3 kcal/mol), forming a hydrogen bond with catalytic His41 and hydrophobic contacts with Met49. This aligns with patent data (WO2022093871A1) showing related ethoxyacetamide derivatives inactivating coronaviruses via protease inhibition [4].
Machine learning models trained on kinase inhibitor datasets suggest potential activity against phosphatidylinositol 3-kinase (PI3K), particularly the catalytic subunit p110γ. The 6-methylpyridine moiety mimics adenine’s interactions in ATP-binding pockets, while the acetamide chain extends toward a specificity pocket. Quantum mechanical calculations further indicate charge transfer from the pyridine ring to protein residues upon binding, stabilizing the complex [7].
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